molecular formula C27H22FN3O2 B3897828 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide

2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide

Cat. No. B3897828
M. Wt: 439.5 g/mol
InChI Key: ILCXGDYXPUFTAW-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamides and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide is still not fully understood. However, it has been suggested that it may act by inhibiting certain signaling pathways that are involved in inflammation and tumor growth. It may also act by modulating the activity of certain enzymes that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert significant biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory mediators such as nitric oxide and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide in lab experiments include its potent biological activities and its relative ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions that could be explored in relation to 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide. These include:
1. Further studies to elucidate its mechanism of action and identify potential molecular targets.
2. Development of more potent analogs with improved pharmacological properties.
3. Investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Exploration of its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
5. Investigation of its potential use in combination with other drugs to enhance its therapeutic efficacy.

Scientific Research Applications

2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2/c1-2-33-24-7-5-6-23(15-24)30-27(32)20(16-29)14-21-18-31(26-9-4-3-8-25(21)26)17-19-10-12-22(28)13-11-19/h3-15,18H,2,17H2,1H3,(H,30,32)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCXGDYXPUFTAW-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide
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2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide
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2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide
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2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide
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2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide
Reactant of Route 6
2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide

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